![molecular formula C12H15NO4S B8522558 (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propanoic acid](/img/structure/B8522558.png)
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propanoic acid is a derivative of the amino acid cysteine, where the amino group is protected by a benzyloxycarbonyl group and the sulfur atom is methylated. This compound is often used in peptide synthesis and as a building block in organic chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propanoic acid can be synthesized through a multi-step process. The initial step involves the protection of the amino group of L-cysteine with a benzyloxycarbonyl group. This is typically achieved by reacting L-cysteine with benzyl chloroformate in the presence of a mild base such as sodium bicarbonate at room temperature . The sulfur atom is then methylated using methyl iodide in the presence of a base like sodium hydroxide .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar steps but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reagents are added in a controlled manner, and the reaction mixture is continuously stirred to maintain uniformity .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propanoic acid undergoes several types of chemical reactions, including:
Substitution: The methyl group on the sulfur atom can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon, hydrogen gas
Substitution: Alkylating agents like methyl iodide, arylating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Free amine after removal of the benzyloxycarbonyl group
Substitution: Various alkyl or aryl derivatives
Scientific Research Applications
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propanoic acid involves its interaction with enzymes and proteins. The benzyloxycarbonyl group protects the amino group, allowing the compound to participate in specific reactions without unwanted side reactions. The sulfur atom, being methylated, can engage in various chemical transformations, making the compound versatile in synthetic applications .
Comparison with Similar Compounds
Similar Compounds
N-(benzyloxycarbonyl)-L-cysteine: Similar structure but without the methyl group on the sulfur atom.
N-(tert-butoxycarbonyl)-S-methyl-L-cysteine: Uses a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group for amino protection.
N-(benzyloxycarbonyl)-L-serine: Similar protection group but with a hydroxyl group instead of a sulfur atom.
Uniqueness
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propanoic acid is unique due to the combination of the benzyloxycarbonyl protection and the methylated sulfur atom. This combination provides stability and reactivity, making it a valuable compound in synthetic chemistry and biochemical research .
Properties
Molecular Formula |
C12H15NO4S |
|---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
(2R)-3-methylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C12H15NO4S/c1-18-8-10(11(14)15)13-12(16)17-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)(H,14,15)/t10-/m0/s1 |
InChI Key |
MYGYBSRIYHZGGL-JTQLQIEISA-N |
Isomeric SMILES |
CSC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CSCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


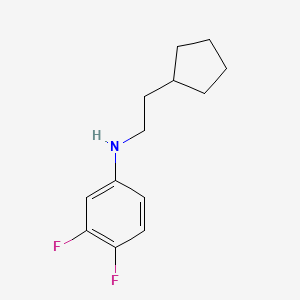
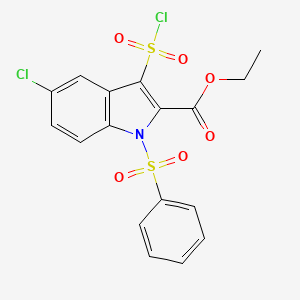
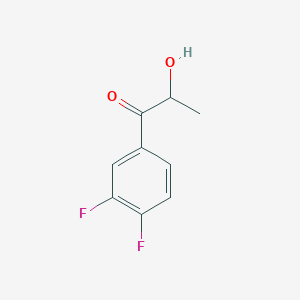
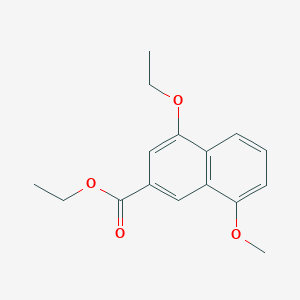
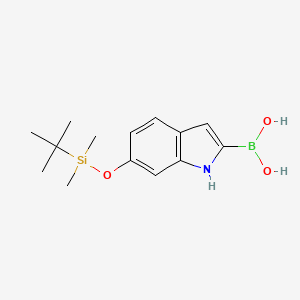

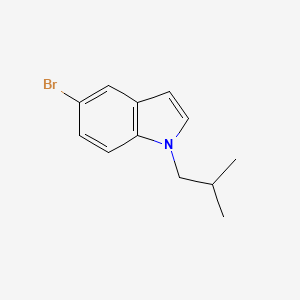
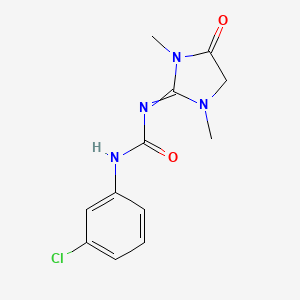

![1-[4-(Trifluoromethyl)benzoyl]piperidin-4-ol](/img/structure/B8522553.png)
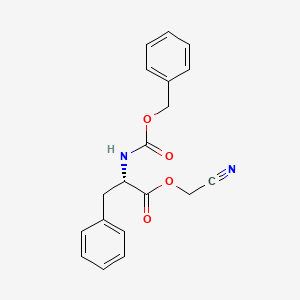
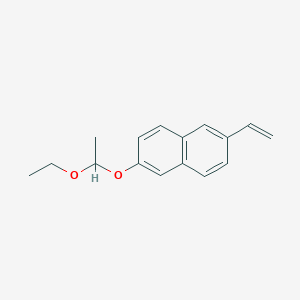
![1-Azabicyclo[3.2.0]hept-2-en-7-one](/img/structure/B8522572.png)
![10-Bromo-6-methyl-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B8522578.png)
